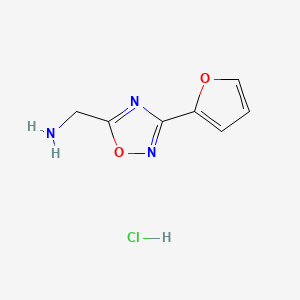![molecular formula C9H5F2NO2S2 B2471170 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid CAS No. 2248322-83-8](/img/structure/B2471170.png)
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a thiophene ring, both of which are important structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the use of difluoromethylated heterocyclic precursors. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or thiophene rings .
Scientific Research Applications
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism by which 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- Benzovindiflupyr
- Bixafen
- Fluxapyroxad
Uniqueness
What sets 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid apart is its unique combination of the thiazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-[4-(difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S2/c10-7(11)4-3-15-8(12-4)5-1-2-6(16-5)9(13)14/h1-3,7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSSDMUGVYLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=NC(=CS2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2471088.png)
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)


![N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2471098.png)
![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)
![2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2471100.png)

![(2E)-N,N-DIETHYL-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2471102.png)
![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)
![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)
